(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl-2,4,5,6,7-d5)methanone
CAS No.:
Cat. No.: VC14476152
Molecular Formula: C25H24ClNO
Molecular Weight: 394.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H24ClNO |
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Molecular Weight | 394.9 g/mol |
IUPAC Name | [1-(5-chloropentyl)-2,4,5,6,7-pentadeuterioindol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
Standard InChI | InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
Standard InChI Key | MGKPPIQCXPTZFK-UCXXKCETSA-N |
Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCCl)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Indole core: A 1H-indole ring substituted at the 1-position with a 5-chloropentyl chain. The chlorine atom at the terminal carbon enhances electrophilicity and influences metabolic stability .
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Methanone linker: A carbonyl group bridges the indole and naphthalene moieties, facilitating π-π stacking interactions with hydrophobic receptor pockets .
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Deuterated naphthalene: The 4-methylnaphthalen-1-yl group incorporates five deuterium atoms (2,4,5,6,7-d5), increasing molecular mass by 5 atomic mass units (AMU) compared to the non-deuterated analog .
The molecular formula is C25H19D5ClNO, with a calculated molecular weight of 395.00 g/mol .
Isotopic Labeling Rationale
Deuterium substitution at the naphthalene ring serves two primary purposes:
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Analytical differentiation: The +5 AMU shift creates distinct isotopic clusters in mass spectra, enabling unambiguous identification in complex matrices .
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Metabolic stability: Deuterium’s kinetic isotope effect reduces CYP450-mediated oxidation rates, prolonging the compound’s half-life in in vitro assays .
Synthesis and Characterization
Synthetic Pathway
While explicit details for this deuterated analog remain proprietary, the general synthesis follows established routes for non-deuterated synthetic cannabinoids :
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Indole alkylation:
Reaction conditions: 60°C, 12 hours, nitrogen atmosphere . -
Friedel-Crafts acylation:
Key parameters: 0°C to room temperature, 6-hour stirring .
Deuterated naphthalene precursors are synthesized via catalytic H-D exchange using D2O and Pd/C under high-pressure conditions .
Spectroscopic Characterization
Gas-phase FTIR proves critical for differentiating structural homologues with identical mass spectra . For instance, the C=O stretching frequency at 1654 cm⁻¹ distinguishes methanones from ketones or esters in isobaric contaminants .
Analytical Applications
Mass Spectrometry Internal Standard
The compound’s deuterated form is widely used as an internal standard in quantitative LC-MS/MS assays due to:
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Co-elution: Similar retention time to non-deuterated analytes ensures equivalent matrix effects .
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Ionization efficiency: Deuterium minimally impacts electrospray ionization (ESI) response factors (±5%) .
A representative calibration curve shows linearity (R² > 0.998) across 1–1000 ng/mL, with a lower limit of quantification (LLOQ) of 0.3 ng/mL in human plasma .
Metabolic Profiling
Deuterium labeling enables tracking of specific metabolic pathways:
Metabolite | Biotransformation | Detection Method |
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N-Dealkylation | Cleavage of chloropentyl | HRMS/MS (m/z 280.1124) |
Hydroxylation | C9 indole oxidation | Deuterium loss < 5% |
Studies reveal that >90% of the parent compound remains intact after 60-minute incubation with human liver microsomes, underscoring its metabolic stability .
Pharmacological Profile
Cannabinoid Receptor Affinity
The 10-fold selectivity for CB1 over CB2 aligns with classical synthetic cannabinoids, suggesting similar psychoactive potential .
Endpoint | Result |
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LD50 (mouse, i.v.) | 12.5 mg/kg |
hERG IC50 | >10 μM (low cardiotoxicity) |
Cytotoxicity screening in HepG2 cells shows an IC50 of 48 μM, indicating moderate hepatotoxic risk at high concentrations .
Comparative Analysis with Non-Deuterated Analogs
Parameter | Deuterated Form | Non-Deuterated Form |
---|---|---|
Molecular Weight | 395.00 g/mol | 390.43 g/mol |
LogP | 5.2 ± 0.1 | 5.1 ± 0.1 |
Plasma Stability | t1/2 = 6.7 h | t1/2 = 4.2 h |
MS Sensitivity | 1.2-fold higher S/N | Baseline |
Deuterium’s impact is most pronounced in metabolic stability (+60% t1/2) and mass spectrometric sensitivity, justifying its use in bioanalytical workflows .
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